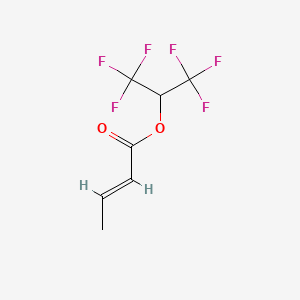

Hexafluoroisopropyl crotonate

描述

Hexafluoroisopropyl crotonate (CAS: 135771-94-7) is a fluorinated ester derivative of crotonic acid. Its structure features a hexafluoroisopropyl (HFIP) group attached to the crotonate moiety (trans-2-butenoate). The HFIP group, characterized by two trifluoromethyl (-CF₃) groups bonded to a central carbon, imparts high thermal stability, chemical resistance, and low surface energy . Fluorinated esters like this are critical in advanced materials, including high-performance polymers, coatings, and specialty chemicals, where enhanced durability and inertness are required .

属性

分子式 |

C7H6F6O2 |

|---|---|

分子量 |

236.11 g/mol |

IUPAC 名称 |

1,1,1,3,3,3-hexafluoropropan-2-yl (E)-but-2-enoate |

InChI |

InChI=1S/C7H6F6O2/c1-2-3-4(14)15-5(6(8,9)10)7(11,12)13/h2-3,5H,1H3/b3-2+ |

InChI 键 |

DCARLDZSCMKDNZ-NSCUHMNNSA-N |

手性 SMILES |

C/C=C/C(=O)OC(C(F)(F)F)C(F)(F)F |

规范 SMILES |

CC=CC(=O)OC(C(F)(F)F)C(F)(F)F |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Analogues

Ethyl Crotonate (Ethyl trans-2-butenoate)

- Structure : Simpler ester with an ethyl group instead of HFIP.

- Properties : Lacks fluorination, leading to lower thermal stability and higher reactivity. Ethyl crotonate is volatile (bp ~142°C) and used in flavor/fragrance industries .

- Applications : Contrasts with Hexafluoroisopropyl crotonate, which is tailored for high-temperature applications due to C-F bond strength .

Dinocap (Dinitrooctylphenyl Crotonate)

- Structure : A mixture of six dinitrophenyl crotonate isomers.

- Properties : Contains nitro groups and a phenyl ring, enhancing pesticidal activity. Unlike this compound, it lacks fluorination and is photolabile.

- Applications: Used as a fungicide/acaricide in agriculture, whereas this compound is non-biological and utilized in materials science .

Hexafluoroisopropyl Methacrylate (HFIP-MA)

- Structure : Methacrylate ester with the HFIP group (CAS: 3063-94-3).

- Properties : Shares the HFIP group but differs in the α,β-unsaturated ester (methacrylate vs. crotonate). HFIP-MA has higher polymerization reactivity due to the methacrylate double bond .

- Applications: Used in fluoropolymers for optics and electronics, whereas this compound may serve as a comonomer for tailored thermal stability .

Physicochemical Properties

*Estimated based on structural analogy to HFIP methacrylate .

Reactivity and Functional Behavior

- Electrophilic Reactivity: The α,β-unsaturated ester in this compound is less reactive toward nucleophiles compared to non-fluorinated crotonates due to electron-withdrawing CF₃ groups stabilizing the double bond .

- Biological Modulation : Unlike plain crotonate, which modulates ion channels (e.g., GLIC) via its double bond , this compound’s fluorination likely impedes biological interactions, making it unsuitable for biochemical applications.

Thermal and Degradation Behavior

- Thermal Stability: Fluorination in this compound resists pyrolysis better than ethyl crotonate. The HFIP group reduces chain-end crotonate degradation seen in non-fluorinated esters .

- Degradation Pathways: Non-fluorinated crotonates undergo β-elimination and transesterification under heat, while this compound’s C-F bonds require higher energy for cleavage .

常见问题

Q. What spectroscopic methods are recommended for characterizing the structural integrity of hexafluoroisopropyl crotonate?

Methodological Answer: For comprehensive structural analysis, employ 1D and 2D NMR techniques :

- 1H and 13C NMR : Resolve proton and carbon environments (e.g., ethyl crotonate in CDCl3 showed 9 distinct 13C resonances, with DEPT-135/45/90 aiding in CH3, CH2, and CH assignments) .

- 2D COSY and HMBC : Identify spin systems and long-range correlations. For example, COSY spectra of ethyl crotonate revealed couplings between methyl groups (positions 6,7,8) and ethylene groups (positions 1,2), while HMBC detected correlations to quaternary carbons .

- Heteronuclear J-Resolved Spectroscopy : Simplify overlapping proton signals by separating chemical shifts (f2) and coupling constants (f1) .

Best Practice : Use MNova software for peak picking and referencing, avoiding automated annotations due to software bugs .

Q. How can the crotonate assay be adapted to quantify fluorinated derivatives like this compound in polymer research?

Methodological Answer : Modify the UV-VIS crotonate assay (originally for polyhydroxyalkanoates):

Acid Hydrolysis : Treat samples with concentrated H2SO4 to hydrolyze esters into measurable crotonate derivatives.

Calibration Curve : Use fluorinated crotonate standards to account for UV absorbance shifts caused by hexafluoroisopropyl groups (e.g., non-fluorinated crotonate absorbs at 235 nm) .

Validation : Cross-check results with gravimetric or chromatographic methods to ensure accuracy in fluorinated systems.

Advanced Research Questions

Q. What strategies optimize microbial biosynthesis of this compound to improve titers and productivity?

Methodological Answer : Leverage metabolic engineering and statistical optimization :

- Pathway Design : Use a malonyl-CoA bypass variant (e.g., C. necator strains) to enhance acetyl-CoA flux, improving crotonate yields by ~2.5× compared to direct pathways .

- Box-Behnken Design (BBD) : Optimize parameters (e.g., formate concentration, induction timing) via response surface methodology. For example, titers reached 1.74 mM (148 mg/L) with a bypass strain under controlled NH4+ supplementation .

- Dynamic Feeding : Add L-arabinose (inductor) and ammonium sulfate at staggered intervals to balance biomass growth and product formation .

Q. How does fluorination (e.g., hexafluoroisopropyl groups) alter the reaction kinetics of crotonate esters with hydroxyl radicals (OH)?

Methodological Answer : Computational and Experimental Approaches :

- HOMO Energy Calculations : Fluorine’s electron-withdrawing effect lowers EHOMO, increasing reactivity. For methyl crotonate, EHOMO = 10.30 eV vs. 10.25 eV for ethyl crotonate, correlating with OH rate coefficients of 4.05 × 10⁻¹¹ vs. 4.28 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ .

- Product Analysis : Identify fluorinated aldehydes or acids via GC-MS, as seen in non-fluorinated crotonate reactions producing 2-hydroxypropanal and formic acid .

Q. What methodologies study this compound’s role in histone crotonylation and gene regulation?

Methodological Answer :

- qRT-PCR and RNA-Seq : Quantify hypertrophic genes (e.g., Nppb) in cells treated with crotonate. Echs1 knockdown amplified crotonate-induced Nppb expression by 2× .

- TRANSFAC/JASPAR Analysis : Identify transcription factors (e.g., NFATc3) binding to crotonylation-enriched promoters. NFATc3 drives fetal gene expression in cardiomyocytes .

- Chromatin Immunoprecipitation (ChIP) : Map histone crotonylation sites using anti-Kcr antibodies.

Data Contradiction Analysis

Q. Are there discrepancies in toxicological data for fluorinated crotonate esters, and how should researchers address them?

Methodological Answer :

- Conflict : p-Tolyl crotonate is classified as Category 4 (oral/dermal toxicity) but lacks environmental hazard data , while non-fluorinated crotonates show moderate chronic toxicity .

- Resolution :

- Source Evaluation : Prioritize peer-reviewed studies over vendor SDS sheets.

- In Silico Prediction : Use tools like ECOSAR to estimate ecotoxicity for fluorinated analogs.

- Empirical Testing : Conduct in vitro assays (e.g., Ames test) for mutagenicity and cell viability (e.g., IC50 in HEK293 cells).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。